Product packaging for Prosomatostatin(Cat. No.:CAS No. 73032-94-7)

Prosomatostatin

Cat. No.: B1591216
CAS No.: 73032-94-7
M. Wt: 3148.6 g/mol
InChI Key: GGYTXJNZMFRSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Somatostatin (B550006)

The journey to understanding prosomatostatin began with the discovery of its end-product, somatostatin. In 1973, a team of scientists led by Brazeau and Guillemin first isolated a tetradecapeptide from ovine hypothalami that inhibited the secretion of growth hormone (GH) from cultured anterior pituitary cells. karger.com This substance was initially named growth hormone-release-inhibiting hormone (GH-RIH), but this was later changed to somatostatin. karger.com This discovery was a landmark in endocrinology, revealing a novel inhibitory mechanism for hormone regulation. numberanalytics.com Initially recognized for its effect on GH, further research quickly expanded the known actions of somatostatin. karger.comnumberanalytics.com

A few years after the initial discovery, a larger, 28-amino acid form of somatostatin (somatostatin-28) was isolated from the porcine gut. mdpi.com This finding indicated that somatostatin existed in multiple biologically active forms. Subsequent research led to the understanding that both somatostatin-14 and somatostatin-28 are derived from a common precursor molecule, prethis compound. mdpi.comresearchgate.net

This compound as a Universal Precursor of Somatostatin Isoforms

This compound is the intermediate prohormone in the synthesis of all somatostatin isoforms. The process begins with the translation of the somatostatin gene into a 116-amino acid precursor protein called prethis compound. mdpi.comguidetopharmacology.org This initial protein contains a 24-amino acid signal peptide that directs it for secretion and is subsequently cleaved off. mdpi.comguidetopharmacology.org The removal of this signal peptide results in the formation of this compound, a 92-amino acid polypeptide. mdpi.comguidetopharmacology.org

This compound then undergoes tissue-specific post-translational processing to generate the two primary biologically active isoforms: somatostatin-14 (SST-14) and somatostatin-28 (SST-28). mdpi.commdpi.com This processing involves proteolytic cleavage at specific sites within the this compound molecule. SST-14 is the C-terminal 14 amino acids of this compound, while SST-28 is an N-terminally extended form containing the SST-14 sequence. mdpi.comresearchgate.net The tissue-specific nature of this processing means that the relative abundance of SST-14 and SST-28 varies between different tissues. guidetopharmacology.orgnih.gov For instance, SST-14 is the predominant form in the hypothalamus and pancreatic D-cells, whereas SST-28 is the major final product in gastrointestinal D-cells. researchgate.netnih.gov This differential processing allows for tailored physiological regulation in different parts of the body.

Broad Physiological Significance of Somatostatin Family Peptides

The somatostatin family of peptides, derived from this compound, exerts a wide array of inhibitory effects on various physiological functions. nih.gov Their actions are mediated by a family of five distinct G protein-coupled receptors (SSTR1-5), which are widely distributed throughout the body. mdpi.comnih.gov

The physiological significance of somatostatin peptides includes:

Inhibition of Endocrine Secretion: Somatostatin is a potent inhibitor of the release of numerous hormones. This includes the suppression of growth hormone and thyroid-stimulating hormone (TSH) from the pituitary gland, as well as insulin (B600854) and glucagon (B607659) from the pancreas. mdpi.comnih.gov

Regulation of Exocrine Secretion: In the gastrointestinal tract, somatostatin inhibits the secretion of gastric acid, pepsinogen, and various gut hormones. mdpi.comnih.gov It also reduces the exocrine secretion of amylase from salivary glands. mdpi.com

Modulation of the Nervous System: Somatostatin acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, influencing motor activity and cognitive functions. nih.gov

Gastrointestinal Regulation: It plays a role in regulating intestinal motility, the absorption of nutrients, and splanchnic blood flow. nih.govwikipedia.org

Control of Cell Proliferation: Somatostatin can inhibit the proliferation of both normal and cancerous cells, highlighting its role in cell growth and differentiation. researchgate.netnih.gov

The diverse actions of the somatostatin peptides underscore the fundamental importance of their precursor, this compound, in maintaining homeostasis across multiple organ systems.

Interactive Data Tables

Key Discoveries in Somatostatin Research

YearDiscoveryKey Researchers/InstitutionSignificance
1973Isolation of somatostatin-14 from ovine hypothalamus. karger.commdpi.comBrazeau et al., Salk Institute. mdpi.comIdentified a novel inhibitor of growth hormone secretion. karger.com
1980Isolation of somatostatin-28 from porcine gut. mdpi.commdpi.comPradayrol et al.Revealed the existence of multiple bioactive forms of somatostatin. mdpi.com
1982Characterization of the human somatostatin gene. guidetopharmacology.orgShen et al.Provided the genetic basis for the production of this compound.
1992Cloning of the first somatostatin receptors (SSTR1 and SSTR2). mdpi.comYamada et al.Uncovered the molecular targets through which somatostatin exerts its effects. mdpi.com

Tissue-Specific Processing of this compound

TissuePredominant IsoformPrimary Function
HypothalamusSomatostatin-14. guidetopharmacology.orgnih.govInhibition of growth hormone and TSH release. mdpi.com
Pancreatic D-cellsSomatostatin-14. nih.govRegulation of insulin and glucagon secretion. mdpi.com
Gastrointestinal Mucosal CellsSomatostatin-28. researchgate.netnih.govInhibition of gut hormone secretion and motility. nih.gov
Cerebral CortexSomatostatin-14. frontiersin.orgNeuromodulation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C137H207N41O39S3 B1591216 Prosomatostatin CAS No. 73032-94-7

Properties

IUPAC Name

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYTXJNZMFRSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C137H207N41O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3148.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73032-94-7
Record name Somatostatin-28
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Ii. Molecular Genetics and Transcriptional Regulation of Prosomatostatin

Somatostatin (B550006) Gene Structure and Organization

The genetic blueprint for prosomatostatin is encoded within the somatostatin gene (SST). Its structure and organization are fundamental to understanding how its expression is controlled.

The somatostatin gene possesses a relatively simple intron-exon structure. In mammals, the gene typically contains two exons separated by a single intron. mdpi.compnas.org The first exon is untranslated, while the second exon encodes the entire 116-amino acid precursor protein, prethis compound. nih.gov Following the removal of a 24-amino acid signal peptide, the 92-amino acid this compound is formed. mdpi.comnih.gov This precursor is then further processed to generate the final active peptides, somatostatin-14 (SS-14) and somatostatin-28 (SS-28). mdpi.comnih.gov

The rat somatostatin gene, for instance, spans approximately 1.2 kilobases and is interrupted by a single intron of 630 bases within the coding sequence of this compound. pnas.org Similarly, in the spotted scat, the SST1 and SST6 genes each contain two exons and one intron. nih.gov This conserved architecture across different species highlights its functional importance. A shared feature in the gene structure of somatostatin and its related peptides in echinoderms and other taxa is the presence of a phase 0 intron that interrupts the coding region for the N-terminal part of the precursor proteins. researchgate.net

Gene Feature Description
Exons Typically two, with the second encoding the prethis compound precursor. mdpi.comnih.gov
Introns A single intron separates the two exons in many species. mdpi.compnas.org
Prethis compound 116-amino acid initial translation product. nih.gov
This compound 92-amino acid precursor after signal peptide cleavage. mdpi.comnih.gov

The somatostatin gene is part of a larger superfamily of genes that encode structurally and functionally related peptides. It is believed that these genes arose from a common ancestral gene through duplication events. pnas.org In vertebrates, six somatostatin genes have been identified, designated as SS1 through SS6. mdpi.comresearcherslinks.com While humans possess a single somatostatin gene (SST), other vertebrates, such as teleost fish, have multiple somatostatin genes. pnas.orgassaygenie.com For example, four somatostatin genes (SST1, SST3, SST5, and SST6) have been identified in the spotted scat. nih.gov

This multi-gene family also includes genes for cortistatin, urotensin-II (UII), and urotensin-II related peptide (URP). biorxiv.org The close evolutionary relationship between the somatostatin and urotensin II gene families is supported by the fact that their genes are often physically linked on the same chromosome in various species. pnas.orgresearchgate.net

Intron-Exon Architecture of the Somatostatin Gene

Transcriptional Control Mechanisms of this compound Gene Expression

The transcription of the this compound gene is a tightly regulated process involving a variety of control mechanisms that ensure its expression is restricted to specific cell types and is responsive to physiological signals.

The promoter region of the somatostatin gene contains a complex array of regulatory elements, including enhancers and silencers, that modulate its transcriptional activity. mdpi.comnih.gov One of the key regulatory elements is the cAMP response element (CRE), which has the consensus sequence 'TGACGTCA' and is crucial for tissue-specific gene expression. mdpi.com Mutation of this element leads to a significant decrease in transcriptional activity. mdpi.com

In addition to the CRE, several other enhancer elements have been identified, such as SMS-UE, SMS-TAAT1, and SMS-TAAT2. mdpi.comresearchgate.net Conversely, the expression of the somatostatin gene is also negatively regulated by silencer elements. nih.govoup.com Two such elements, PS1 and PS2, have been shown to decrease promoter activity. nih.gov These silencers are not cell-specific and can inhibit transcription in both somatostatin-producing and non-producing cells. mdpi.com The interplay between these positive and negative regulatory elements is critical for the precise control of somatostatin gene expression. nih.gov

Regulatory Element Type Function
CRE (cAMP Response Element) EnhancerMediates cAMP-induced transcription. mdpi.com
SMS-UE, SMS-TAAT1, SMS-TAAT2 EnhancerEnhance transcription, particularly in pancreatic cells. mdpi.comoup.com
PS1, PS2 SilencerInhibit somatostatin gene transcription. mdpi.comnih.gov

The expression of the somatostatin gene is restricted to specific cell types, such as the delta-cells of the pancreatic islets, various neurons in the central nervous system, and endocrine cells in the gastrointestinal tract. nih.govmdpi.com This cell-specific expression is determined by the unique combination and activity of transcription factors present in each cell type. ohsu.edu For example, the regulation of somatostatin gene expression in neural cells differs from that in pancreatic cells. oup.com In neural cells, elements that act as enhancers in pancreatic cells, such as SMS-UE, SMS-TAAT1, and SMS-TAAT2, function as repressors of transcription. oup.com This differential regulation is due to the binding of different protein complexes to these regulatory elements in neural versus pancreatic cells. oup.com

Several transcription factors play a pivotal role in regulating somatostatin gene expression by binding to the specific enhancer and silencer elements in its promoter region. nih.gov

CREB (cAMP Response Element-Binding Protein): This transcription factor is activated by the cAMP signaling pathway and binds to the CRE sequence to induce somatostatin gene transcription. nih.gov

PDX1 (Pancreas/Duodenum Homeobox Protein 1): Also known as STF-1, PDX1 is crucial for pancreas development and activates somatostatin transcription in pancreatic delta-cells by binding to regulatory elements in the 5' flanking region of the gene. mdpi.com

PAX6 (Paired Box Protein 6): This transcription factor is expressed in pancreatic islet cells and regulates somatostatin gene expression by binding to a specific motif within the promoter. mdpi.com

Oct-1 (Octamer-binding transcription factor 1): This POU-domain transcription factor can bind to the silencer region of the somatostatin receptor subtype 1 (sst1) gene, suggesting its involvement in transcriptional attenuation. oup.com

The coordinated action of these and other transcription factors ensures the precise and cell-specific expression of the this compound gene, which is essential for its diverse physiological functions.

Regulation by Key Transcription Factors

Pancreas/Duodenum Homeobox Protein 1 (PDX1) Activation

Extracellular Factors Modulating Somatostatin Expression

The expression of the somatostatin gene is not solely determined by an intrinsic cellular program but is also highly responsive to a variety of external cues. These extracellular factors trigger intracellular signaling pathways that ultimately converge on the transcription factors regulating the somatostatin promoter. nih.gov

A diverse array of molecules can influence somatostatin expression, including:

Hormones and Neuropeptides: Somatostatin itself can potentially regulate its own expression through an autoregulatory feedback loop. mdpi.com Other hormones and neuropeptides also play a role. For instance, growth hormone-releasing hormone (GHRH) and somatostatin have a reciprocal relationship in regulating growth hormone secretion, which can indirectly influence somatostatin expression. nih.gov

Neurotransmitters: In the nervous system, neurotransmitters are key regulators. For example, glutamate (B1630785) has been shown to increase somatostatin gene expression in primary hypothalamic neurons. nih.gov Conversely, gamma-aminobutyric acid (GABA) can reduce somatostatin gene expression by acting on GABA-A receptors. nih.gov

Growth Factors: Growth factors can also modulate somatostatin expression. Brain-derived neurotrophic factor (BDNF), which is highly expressed in the hypothalamus, is one such factor. nih.gov Activin, a member of the TGFβ superfamily, influences the development of somatostatin-expressing interneurons by signaling through the ALK4 receptor. rupress.org

Cytokines: These signaling molecules of the immune system can also impact somatostatin production. nih.gov

Extracellular FactorEffect on Somatostatin ExpressionMediating Receptor/PathwayTissue/Cell Type
GlutamateIncrease-Hypothalamic neurons nih.gov
GABADecreaseGABA-A receptors nih.gov-
Brain-Derived Neurotrophic Factor (BDNF)Modulation-Hypothalamus nih.gov
ActivinPromotes development of SST+ interneuronsALK4 receptor, Smad2 rupress.orgCortical interneurons rupress.org

Developmental and Regional Specificity of this compound Gene Expression

The expression of the this compound gene is not uniform throughout the body or across different developmental stages. Instead, it exhibits a remarkable degree of developmental and regional specificity, reflecting the diverse roles of somatostatin in different tissues. oup.comnih.gov

Studies in rats have demonstrated that the developmental pattern of somatostatin mRNA levels is unique to each brain region. oup.comnih.gov For example:

In the brainstem and cerebellum , somatostatin mRNA levels peak early in development, between late prenatal and early postnatal stages, and then decline. oup.comnih.gov

In the hypothalamus and cortex , there is a progressive increase in somatostatin mRNA levels throughout development, with peak levels reached in the postnatal period. oup.comnih.gov

The stomach and olfactory bulb show low levels of somatostatin mRNA early in development, with a rise occurring later in the postnatal period. oup.comnih.gov

This differential expression suggests that the regulation of the somatostatin gene is under the control of distinct sets of developmental cues in different tissues. oup.comnih.gov

In the developing mouse hypothalamus, the initial expression of somatostatin mRNA has been mapped to specific progenitor domains. frontiersin.org For instance, at embryonic day 10.5, somatostatin mRNA is first detected in the anterobasal nucleus, a region positive for other key developmental transcription factors like Nkx2.1, Shh, and Otp. frontiersin.org As development proceeds, additional somatostatin-expressing cell groups emerge in other specific domains of the alar and basal plates of the hypothalamus. frontiersin.org Some of these newly formed somatostatin-positive neurons then migrate to populate other hypothalamic nuclei. frontiersin.org

Iii. Biosynthesis and Post Translational Processing of Prosomatostatin

Preprosomatostatin as the Initial Translational Product

The journey to active somatostatin (B550006) begins with the translation of somatostatin messenger RNA (mRNA) into a precursor protein called prethis compound. ontosight.ai This initial product is a 116-amino acid protein that serves as the foundation for the subsequent processing steps. researchgate.netnih.govguidetopharmacology.orgpnas.org

As the nascent prethis compound protein is being synthesized on the ribosome, it is targeted to the endoplasmic reticulum (ER) by a hydrophobic N-terminal signal peptide. plos.org This signal sequence, typically 24-25 amino acids in length, facilitates the translocation of the precursor protein into the lumen of the ER. guidetopharmacology.orgnih.gov During this translocation process, the signal peptide is cleaved off by a signal peptidase. plos.orgnih.govresearchgate.net This co-translational cleavage event results in the formation of this compound, a 92-amino acid polypeptide. researchgate.netguidetopharmacology.orgnih.gov In anglerfish, for instance, the signal peptide is 25 amino acids long. nih.gov

The structure of prethis compound exhibits a notable degree of conservation, as well as divergence, across different species. For example, prepro-cortistatin, a precursor to the neuropeptide cortistatin, shows significant structural homology to prethis compound, particularly in the C-terminal region from which somatostatin-14 (SS-14) and somatostatin-28 (SS-28) are derived. oup.com While the amino acid sequences of SS-14 and the adjacent six amino acids are highly conserved between human and anglerfish prethis compound I, the remainder of the molecule, including the signal peptide, shows more divergence. pnas.org This pattern of conservation and divergence suggests that while the final hormone products are critical, the "pro" regions of the molecule may have evolved to accommodate species-specific processing requirements. pnas.org

Co-translational Cleavage of the Signal Peptide to Yield this compound

Endoproteolytic Cleavage of this compound

Following its formation, this compound undergoes further proteolytic processing within the trans-Golgi network (TGN) and immature secretory granules. nih.govrupress.orgscispace.com This cleavage is a critical step that liberates the biologically active somatostatin peptides. The processing of this compound is initiated in the TGN in a reaction that requires an acidic pH, facilitated by a Golgi-associated vacuolar-type ATPase. nih.govrupress.orgresearchgate.net

The endoproteolytic cleavage of this compound can result in the production of two primary active forms: somatostatin-14 (SS-14) and somatostatin-28 (SS-28). ontosight.aiacs.orgnih.gov SS-14 is the predominant form, while SS-28 is an N-terminally extended version of SS-14. ontosight.airesearchgate.net The relative amounts of SS-14 and SS-28 produced can vary between different tissues, suggesting a tissue-specific regulation of this compound processing. acs.orgnih.gov For instance, in the intestinal mucosa, SS-28 appears to be the primary final product, whereas SS-14 is the major form in gastric and pancreatic D cells and neurons. nih.gov

The cleavage of this compound occurs at specific sites characterized by the presence of single (monobasic) or paired (dibasic) basic amino acid residues. acs.orgnih.gov A monobasic cleavage at an arginine (Arg) residue is responsible for the generation of SS-28. acs.orgnih.govpnas.org The production of SS-14, on the other hand, results from cleavage at a dibasic site, specifically an Arginine-Lysine (Arg-Lys) pair. acs.orgnih.govpnas.org The differential recognition of these mono- and dibasic sites by various processing enzymes, known as prohormone convertases (PCs), contributes to the tissue-specific production of SS-14 and SS-28. nih.gov For example, PC1/3 and PC2 are known to process this compound at its dibasic site, while PACE4 and furin are more likely involved in cleavage at the monobasic site. nih.gov

Research has indicated that the production of SS-14 from this compound proceeds through a two-step mechanism where SS-28 serves as an essential intermediate. pnas.orgcapes.gov.brpnas.org An enzyme, identified as an Arg-Lys esteropeptidase, has been found in the rat brain cortex that specifically converts SS-28 into SS-14. capes.gov.brpnas.org This enzyme acts on the dibasic Arg-Lys site within the SS-28 sequence to release the C-terminal SS-14 peptide. capes.gov.brpnas.org However, other studies using site-directed mutagenesis in neuroblastoma cells have suggested that SS-14 and SS-28 can be produced independently from the intact this compound precursor. capes.gov.br In these experiments, mutating the dibasic cleavage site abolished SS-14 production but did not affect SS-28 levels, and vice versa. capes.gov.br This suggests that the processing pathway may be cell-type dependent.

Data Tables

Table 1: Key Molecules in this compound Biosynthesis

Compound NameDescription
Prethis compoundThe initial 116-amino acid translational product containing a signal peptide. researchgate.netnih.govguidetopharmacology.orgpnas.org
This compoundA 92-amino acid precursor formed after the cleavage of the signal peptide from prethis compound. researchgate.netguidetopharmacology.orgnih.gov
Somatostatin-14 (SS-14)A 14-amino acid biologically active peptide generated by cleavage at a dibasic site. ontosight.aiacs.orgnih.gov
Somatostatin-28 (SS-28)A 28-amino acid biologically active peptide generated by cleavage at a monobasic site. ontosight.aiacs.orgnih.gov
Prohormone Convertases (PCs)A family of enzymes responsible for the endoproteolytic cleavage of prohormones. nih.gov
Arg-Lys esteropeptidaseAn enzyme that converts somatostatin-28 to somatostatin-14. capes.gov.brpnas.org

Table 2: Cleavage Sites in Human this compound

Cleavage SiteAmino Acid Residue(s)Generated ProductReference
MonobasicArginine (Arg)Somatostatin-28 acs.orgnih.gov
DibasicArginine-Lysine (Arg-Lys)Somatostatin-14 acs.orgnih.govpnas.org

Compound Names Mentioned

Alanine (B10760859)

Arginine

Arginine-Lysine

Cortistatin

Cortistatin-14

Cortistatin-17

Cortistatin-29

Furin

Glucagon (B607659)

Growth hormone

Insulin (B600854)

Lysine (B10760008)

PACE4

PC1/3

PC2

Prepro-cortistatin

Prethis compound

Prolactin

this compound

Somatostatin

Somatostatin-14

Somatostatin-28

Identification of Mono- and Dibasic Cleavage Sites

Enzymatic Machinery of this compound Processing

The conversion of this compound (PSS) into its final, active forms, primarily somatostatin-14 (SS-14) and somatostatin-28 (SS-28), is orchestrated by a specific set of enzymes. These enzymes, known as proprotein convertases (PCs), and other peptidases, recognize and cleave at specific amino acid sequences within the precursor molecule. nih.govnih.gov The differential expression and localization of these enzymes contribute to the tissue-specific processing of this compound. nih.govnih.gov

Proprotein convertases are a family of subtilisin/kexin-like endoproteases that play a crucial role in the maturation of many prohormones and other precursor proteins. nih.govfrontiersin.org In the context of this compound, several PCs, including furin, PC1 (also known as PC3), and PC2, have been identified as key players. nih.govnih.govresearcher.life These enzymes are responsible for cleaving this compound at both monobasic and dibasic amino acid sites to yield the various bioactive somatostatin peptides. nih.govresearcher.life

Furin is a ubiquitously expressed proprotein convertase that is primarily localized to the trans-Golgi network (TGN). nih.govwikipedia.org It is involved in the processing of proteins that are secreted via the constitutive pathway. nih.govresearcher.life Research indicates that furin is a candidate enzyme for the monobasic cleavage of this compound, which leads to the formation of somatostatin-28. nih.govnih.gov Studies using cells that only express furin have shown a preferential processing of this compound at monobasic sites to produce SS-28. nih.govresearcher.life However, this processing by furin alone is often inefficient, suggesting that other factors or a specific cellular environment may be required for optimal activity. nih.govcapes.gov.br

PC1 and PC2 are proprotein convertases that are predominantly expressed in neuroendocrine tissues and are localized to the regulated secretory pathway, including secretory granules. nih.govnih.govjci.org Both PC1 and PC2 have been shown to be involved in the cleavage of this compound at the dibasic Arg-Lys site, which results in the production of somatostatin-14. nih.govnih.gov The co-expression of PC1 or PC2 with this compound in various cell lines leads to significant conversion of the precursor to SS-14. nih.govresearcher.life In vivo studies using PC2 knockout mice have demonstrated an almost complete abolishment of SS-14 production in the cortex, with a concurrent increase in this compound and SS-28 levels. This provides strong evidence for the essential role of PC2 in the generation of SS-14 in the brain.

While both PC1 and PC2 can process this compound to SS-14, they exhibit different potencies and specificities. nih.govnih.gov PC1 is generally considered to be more potent and has a broader specificity than PC2. nih.gov In comparative studies, PC1-transfected cells showed a greater conversion of this compound to SS-14 compared to PC2-transfected cells. nih.gov Furthermore, PC1 can efficiently process this compound in both constitutive and regulated secretory cells, whereas the activity of PC2 appears to be more restricted to the environment of the secretory cell. nih.govnih.gov In some cellular contexts, PC2 has been shown to have little to no effect on this compound processing when expressed alone in the constitutive secretory pathway. nih.govresearcher.life

Table 1: Proprotein Convertases in this compound Processing

EnzymePrimary LocalizationCleavage Site SpecificityPrimary Product(s)Key Findings
Furin Trans-Golgi Network (Constitutive Pathway) nih.govwikipedia.orgMonobasic nih.govnih.govSomatostatin-28 nih.govresearcher.lifeCan mediate monobasic cleavage, but processing is often inefficient on its own. nih.govcapes.gov.br
PC1 (PC3) Regulated Secretory Pathway nih.govnih.govDibasic (Arg-Lys) nih.govresearcher.lifeSomatostatin-14 nih.govresearcher.lifeMore potent and has broader specificity than PC2; active in both constitutive and regulated secretory cells. nih.gov
PC2 Regulated Secretory Pathway nih.govnih.govDibasic (Arg-Lys) nih.govSomatostatin-14 nih.govEssential for SS-14 production in the brain; its activity requires the milieu of the secretory cell. nih.gov

In addition to the direct cleavage of this compound, there is evidence for a two-step mechanism for the production of SS-14, where SS-28 acts as an intermediate. nih.govnih.govpnas.org A specific enzyme, an Arg-Lys esteropeptidase, has been identified in the rat brain cortex that can convert somatostatin-28 into somatostatin-14. nih.govnih.govcapes.gov.br This 90-kDa proteolytic enzyme was shown to cleave a synthetic peptide mimicking the Arg-Lys cleavage site in SS-28 and to convert SS-28 to SS-14 in vitro. nih.govnih.gov Interestingly, this enzyme did not act on the larger 15-kDa this compound precursor under the same conditions. nih.govnih.gov This suggests that this esteropeptidase is specifically involved in the processing of the SS-28 intermediate to generate SS-14. nih.govpnas.org

Role of Proprotein Convertases (PCs)

PC1 and PC2 Involvement in Dibasic Processing and Somatostatin-14 Formation

Subcellular Compartmentalization of this compound Processing

The processing of this compound is not a random event within the cell but is instead highly organized and compartmentalized within the secretory pathway. nih.govresearchgate.net Efficient processing of this compound begins in a Golgi or pre-Golgi compartment. nih.govresearchgate.net Studies have shown that in rat neural cells, the proteolytic processing of this compound at both monobasic and dibasic sites is initiated in the Golgi apparatus. researchgate.net

The various processing enzymes are localized to different parts of the secretory pathway, which contributes to the differential processing of the precursor. Furin, which is involved in SS-28 production, is located in the trans-Golgi network. nih.govwikipedia.org In contrast, PC1 and PC2, the primary enzymes for SS-14 production, are found in the regulated secretory pathway, with their activity being prominent in secretory granules. nih.govnih.govbioone.org The acidic environment within maturing secretory granules is thought to provide a favorable milieu for the activation and function of these convertases. bioone.org The Arg-Lys esteropeptidase responsible for converting SS-28 to SS-14 has been found to be associated with neurosecretory granule membranes. nih.gov This compartmentalization ensures the sequential and regulated cleavage of this compound to generate the correct profile of bioactive peptides for secretion.

Initiation of Cleavage in the Trans-Golgi Network (TGN)

The endoproteolytic cleavage of this compound, the initial and pivotal step in its processing, is initiated within the trans-Golgi Network (TGN). rupress.orgnih.gov Morphological evidence has pointed to either the TGN or immature secretory granules as the primary sites for prohormone cleavage. rupress.orgnih.gov

To pinpoint the exact location of cleavage initiation, studies have utilized rat anterior pituitary GH3 cells engineered to express high levels of this compound (proSRIF). rupress.orgnih.gov By manipulating experimental conditions, such as incubating cells at 20°C, researchers can halt the exit of proteins from the Golgi apparatus. rupress.orgnih.gov Under these conditions, this compound accumulates quantitatively in the TGN without any signs of proteolytic processing. rupress.orgnih.gov This block is reversible; upon returning the cells to a physiological temperature of 37°C, processing resumes. rupress.org

pH Dependence of this compound Cleavage

The cleavage of this compound is a highly pH-sensitive process. Research has demonstrated that an acidic environment within the TGN is essential for the activity of the prohormone processing enzymes. nih.govnih.gov This acidification is facilitated by a vacuolar-type H+-ATPase located in the Golgi apparatus. rupress.orgnih.gov

The requirement for an acidic pH is underscored by experiments where the ATP-dependent processing of this compound is inhibited by various agents. rupress.orgnih.gov These inhibitors include:

Chloroquine : A weak base that neutralizes acidic compartments. rupress.orgnih.gov

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) : A protonophore that dissipates proton gradients. rupress.orgnih.gov

N-ethylmaleimide and Bafilomycin A1 : Inhibitors of vacuolar-type ATP-dependent proton pumps. nih.govnih.gov

The use of bafilomycin A1, a specific inhibitor of vacuolar H+-ATPases, has confirmed the involvement of this type of pump in prohormone processing both in living cells and in permeabilized cell systems. nih.gov

Interestingly, the requirement for ATP can be bypassed in vitro by incubating permeabilized cells in an acidic environment in the presence of protonophores. nih.gov This indicates that it is the acidic pH itself, rather than the proton gradient, that is crucial for the cleavage process. nih.gov Further studies have pinpointed the optimal pH for this compound cleavage in the TGN to be between 6.0 and 6.2. nih.gov This mildly acidic condition is necessary for the proper function of prohormone convertases, the enzymes responsible for cleavage. nih.gov

Relationship Between Processing and Secretory Vesicle Formation

The processing of this compound and the formation of secretory vesicles are two distinct yet interconnected events that occur in the TGN. While both are crucial for the proper secretion of mature hormones, they have different biochemical requirements and can be experimentally uncoupled. rupress.orgnih.gov

The formation of nascent secretory vesicles from the TGN is a process that depends on ATP, GTP, and cytosolic factors. rupress.org This budding process is inhibited by GTPγS, suggesting the involvement of GTP-binding proteins. rupress.org In contrast, the endoproteolytic cleavage of this compound primarily requires ATP for the generation of an acidic pH and is independent of GTP and cytosolic factors. rupress.orgnih.gov

Furthermore, the formation of secretory vesicles can be inhibited by chelating luminal calcium, but this chelation does not inhibit this compound cleavage. nih.gov In fact, only a submillimolar concentration of free calcium (approximately 15 µM) is needed to maintain the efficiency of prohormone cleavage, a level much lower than the total calcium concentration within the TGN and secretory granules. nih.gov This demonstrates that the calcium requirements for processing and vesicle budding are different. nih.gov

These findings collectively indicate that prohormone cleavage is initiated in the TGN and precedes the formation of secretory vesicles. rupress.org The ability to uncouple these two processes highlights the distinct regulatory mechanisms governing each step in the secretory pathway. rupress.orgnih.gov

Other Post-Translational Modifications of this compound-Derived Peptides

Beyond proteolytic cleavage, this compound-derived peptides undergo additional post-translational modifications that contribute to their structural and functional diversity.

Hydroxylation Events

A notable and rare post-translational modification observed in a this compound-derived peptide is hydroxylation. In anglerfish, a 28-residue somatostatin (aSS-28) has been identified that contains hydroxylysine. nih.gov This was the first discovery of hydroxylysine, a modification typically found in collagen, within a regulatory peptide. nih.gov The sequence of this peptide, with the exception of the hydroxylysine at position 23 (which is lysine in the predicted sequence from cDNA), matches the C-terminal 28 residues of prepro-somatostatin II. nih.gov It is speculated that this hydroxylation event occurs early in the post-translational process, similar to what is observed in collagen biosynthesis. nih.gov

Implications for Functional Diversity and Regulation

The various post-translational modifications of this compound, including differential cleavage, glycosylation, and hydroxylation, significantly contribute to the functional diversity of the resulting peptides. oup.commdpi.com The tissue-specific processing of this compound leads to the production of different bioactive peptides, such as somatostatin-14 and somatostatin-28, in different locations. oup.com For example, in the hypothalamus, pancreas, and stomach, the primary product is somatostatin-14, whereas in the intestine, somatostatin-28 is the predominant form. oup.com This differential processing allows for tissue-specific regulation of various physiological processes, including hormone secretion, neurotransmission, and cell growth. researchgate.net

The existence of multiple forms of somatostatin, arising from both differential processing and multiple genes, creates a complex signaling system. oup.com This molecular heterogeneity, coupled with a family of five distinct G-protein-coupled receptors, allows for a wide range of biological actions. oup.com The specific combination of peptide ligand and receptor subtype expressed in a given tissue determines the ultimate physiological response. oup.com These modifications are not random but are part of a highly regulated system that fine-tunes the activity of the somatostatin peptide family, enabling it to play a multifaceted role in vertebrate physiology. oup.com

Iv. Cellular Localization and Tissue Specific Processing of Prosomatostatin

Anatomical Distribution of Prosomatostatin-Producing Cells

This compound synthesis occurs in specialized endocrine cells and neurons distributed across various tissues, most notably the pancreas, the gastrointestinal tract, and the central nervous system. researchgate.net The specific cell types and the primary forms of processed somatostatin (B550006) vary by location.

In the pancreas, this compound is synthesized in the delta cells (δ-cells) of the islets of Langerhans. taylorandfrancis.com These cells constitute approximately 5-10% of the total islet cell population in humans. mdpi.comnih.gov While in rodent islets, delta-cells are typically found in the periphery, their distribution in human islets is more scattered, with delta-cells frequently observed within the islet core. nih.govwikipedia.org

Within these pancreatic δ-cells, this compound undergoes post-translational processing primarily to yield somatostatin-14 (SST-14) as the major final product. nih.govnih.gov This peptide is stored in secretory granules and released to act as a powerful paracrine inhibitor, modulating the secretion of insulin (B600854) and glucagon (B607659) from the neighboring beta (β) and alpha (α) cells, respectively. mdpi.comnih.gov Studies involving pulse-chase labeling in rat islets have identified a 12.5-kilodalton protein as this compound, demonstrating its conversion into somatostatin in parallel with the processing of other islet prohormones like proinsulin and proglucagon. pnas.org

The gastrointestinal (GI) tract is considered the main source of somatostatin in the body, with an estimated 65% of circulating somatostatin originating from this system. mdpi.commdpi.com Here, this compound is produced by neuroendocrine D-cells, which are dispersed throughout the gut mucosa, from the stomach to the colon. mdpi.comnih.govchula.ac.th

A key feature of the GI tract is the differential processing of this compound along its length. In the D-cells of the stomach, this compound is processed predominantly to SST-14, similar to the pancreas. nih.gov However, in the more distal parts of the intestine, such as the jejunum and ileum, the primary bioactive peptide generated from this compound is the N-terminally extended form, somatostatin-28 (SST-28). nih.govmdpi.comoup.com This differential processing suggests that SST-14 and SST-28 may have distinct physiological roles within the different regions of the digestive system. nih.gov In addition to endocrine D-cells, somatostatin-like immunoreactivity is also found in enteric neurons within the gut wall. nih.gov

This compound is widely expressed throughout the central nervous system (CNS). In situ hybridization studies have demonstrated the presence of this compound mRNA in numerous regions of the rat brain, indicating local synthesis. nih.gov The distribution of this mRNA is coextensive with that of somatostatin-like immunoreactivity. nih.gov

Significant populations of this compound-producing neurons are found in:

Hypothalamus: This was the region from which somatostatin was first isolated. nih.gov Neurons are particularly concentrated in the periventricular nucleus, which projects to the median eminence, influencing the pituitary gland. researchgate.netjneurosci.org

Cerebral Cortex: Neurons containing this compound are abundant in all regions of the cerebral cortex, particularly in layers II, III, V, and VI. nih.govpnas.org

Other Regions: High levels of expression are also noted in the hippocampus, amygdala, and retina. nih.govmdpi.comcambridge.org

In the CNS, both SST-14 and SST-28 are produced from this compound, and their expression varies between different cortical and subcortical areas. researchgate.netfrontiersin.org The widespread distribution of this compound-expressing neurons supports the role of its derived peptides as neurotransmitters and neuromodulators in a variety of brain functions, including cognition, locomotion, and sensory processing. nih.govmdpi.com

Table 1: Anatomical Distribution and Primary this compound Products

Tissue/OrganCell TypePrimary LocationMajor Processed Product(s)
Pancreas Delta (δ) CellsIslets of LangerhansSomatostatin-14 (SST-14) nih.govnih.gov
Gastrointestinal Tract D-CellsStomach MucosaSomatostatin-14 (SST-14) nih.gov
D-CellsDistal Intestine (Jejunum, Ileum)Somatostatin-28 (SST-28) nih.govoup.com
Central Nervous System NeuronsHypothalamus, Cerebral Cortex, Hippocampus, Amygdala, RetinaSomatostatin-14 (SST-14) & Somatostatin-28 (SST-28) researchgate.netfrontiersin.org

Gastrointestinal Tract (D Cells)

Intra- and Intercellular Transport Pathways of this compound and its Products

Following its synthesis in the endoplasmic reticulum, this compound must be correctly folded, transported through the Golgi apparatus, and sorted into the appropriate secretory vesicles for processing and eventual release.

The targeting of this compound to the regulated secretory pathway, which involves storage in dense-core secretory granules and release upon stimulation, is not a default process. It is mediated by specific sorting signals within the prohormone sequence. bioscientifica.com Research has identified a conserved amphipathic alpha-helix located at the amino-terminus of the this compound molecule as the critical sorting signal. rupress.orgnih.gov

This sorting domain is believed to interact with the membrane of the trans-Golgi network, facilitating the budding of secretory granules destined for the regulated pathway. rupress.org Studies using alanine (B10760859) scanning and deletional mutagenesis have pinpointed the essential residues for this function. nih.gov

Key findings include:

The region between Proline-5 and Glutamine-12 is crucial for targeting the precursor to secretory granules. nih.gov

Leucine (B10760876) residues at positions 7 and 11 (Leu-7 and Leu-11) are particularly critical; their mutation to alanine blocks regulated secretion and reroutes the unprocessed precursor to the constitutive pathway. nih.gov

Molecular modeling shows that these two leucine residues are positioned on a hydrophobic surface of the alpha-helix. nih.govresearchgate.net

The sufficiency of this N-terminal sequence as a sorting signal has been demonstrated in studies where it was fused to a protein that is normally secreted constitutively, such as alpha-globin. The this compound propeptide successfully mediated the transport, packaging, and regulated secretion of the fused globin protein. nih.gov

Table 2: Critical Amino Acid Residues in the this compound Sorting Signal

Residue PositionAmino AcidFunction in SortingReference
7Leucine (Leu)Critical for targeting to regulated pathway; located on hydrophobic face of α-helix. nih.gov
11Leucine (Leu)Critical for targeting to regulated pathway; located on hydrophobic face of α-helix. nih.gov

In neurons of the central and peripheral nervous systems, after being packaged into secretory granules in the cell body (soma), this compound and its processing enzymes are transported along the axon to the nerve terminals. nih.govfrontiersin.org This process, known as axonal transport, is essential for delivering the machinery for neurotransmitter/neuromodulator synthesis and release to the sites of synaptic communication. frontiersin.orgwiley-vch.de

Immunocytochemical studies have shown that this compound-specific antigens are present not only in neuronal cell bodies but also in processes and axon terminals throughout the CNS. pnas.orgnih.gov The distribution of these prohormone-related materials is identical to that of mature somatostatin, indicating that the prohormone, or at least its N-terminal peptide fragment, is transported intracellularly along with the final processed peptides. pnas.orgnih.gov The presence of this compound-related material in nerve terminals suggests that processing can occur during axonal transport and within the terminals themselves, a mechanism similar to that observed for other neuropeptide precursors like propressophysin. pnas.org This ensures that a ready supply of active peptides is available for secretion upon neuronal stimulation. nih.gov

V. Structure Function Relationships of Prosomatostatin and Its Derivatives

Impact of Pro-Region Sequences on Precursor Processing

The pro-region of prosomatostatin, the portion of the precursor that is cleaved to release the final hormone products, is critical in directing the proper folding and subsequent processing of the molecule. nih.govresearchgate.netresearchgate.net While the primary sequence of the pro-region can vary between species, certain structural features are conserved, suggesting a functional importance. pnas.org

Studies involving the expression of this compound cDNAs in various cell lines have demonstrated that the pro-region is necessary for the accurate and efficient cleavage to S-14 and S-28. nih.gov The conformation conferred by the pro-region likely facilitates the recognition and binding of specific processing enzymes, known as prohormone convertases (PCs), to the cleavage sites. nih.govresearchgate.net The amino-terminal domain of this compound, in particular, has been suggested to act as a molecular signal for targeting the precursor within the intracellular secretory pathway, ensuring it reaches the correct compartments where processing enzymes are located. acs.org

Furthermore, research comparing human and anglerfish this compound has highlighted the importance of the pro-region in determining the final products. pnas.org Although the sequences diverge, conservative amino acid changes suggest the maintenance of a similar secondary structure, which may be essential for the biological function of this region, including its role in guiding proteolytic processing. pnas.org

Conformational Determinants of Proteolytic Cleavage

The precise cleavage of this compound at specific monobasic (Arg⁻¹⁵) and dibasic (Arg⁻²Lys⁻¹) sites is not solely dependent on the presence of these basic residues. nih.govacs.org The surrounding amino acid sequence and the local secondary structure are critical in making these sites accessible to the appropriate processing enzymes. acs.orgresearchgate.net Structural motifs such as β-turns and α-helices in the vicinity of the cleavage sites are key determinants in this process. acs.orgresearchgate.net

Role of Proline Residues near Cleavage Sites

Proline residues, known for their unique ability to introduce turns and kinks in a polypeptide chain, are strategically located near the cleavage sites of human this compound and play a significant role in its processing. acs.orgnih.govresearcher.life Specifically, two proline residues, Pro⁻⁹ and Pro⁻⁵, are found within the S-28(1-12) segment that connects the monobasic and dibasic cleavage sites. acs.orgnih.gov

Site-directed mutagenesis studies have revealed the critical nature of these prolines. The substitution of Pro⁻⁵ with alanine (B10760859) (Ala) drastically reduces the production of S-14 by abolishing cleavage at the dibasic site. acs.orgresearcher.lifenih.gov Similarly, mutating Pro⁻⁹ affects the cleavage at the monobasic site and subsequently the production of S-28. acs.org The presence of a proline residue near the cleavage site for S-14 production is thought to be a crucial structural feature that confers the necessary conformation for the processing enzymes to access and cleave the precursor correctly, ultimately allowing for the production of equivalent amounts of both S-14 and S-28. researcher.lifenih.gov The hindrance of cleavage by proline residues has also been observed in studies of other proteins and proteases. wur.nl

Alpha-Helical Motifs (e.g., S-28(1-12) NPAMAP Segment) in Cleavage Guidance

The S-28(1-12) segment of this compound, which includes the sequence Asn-Pro-Ala-Met-Ala-Pro (NPAMAP), is an essential α-helix promoting motif that governs the processing at both the monobasic and dibasic cleavage sites. acs.orgnih.gov This region's ability to form a stable α-helical structure is crucial for the correct presentation of the cleavage sites to the processing enzymes. acs.orgnih.gov

Spectroscopic and theoretical analyses have confirmed that the S-28(1-12) sequence can adopt an α-helical conformation. acs.orgnih.gov The integrity of the P-A-M-A-P motif within this segment is particularly important. acs.org Deletion of this pentapeptide or the two proline residues within it significantly impairs the processing of this compound. acs.orgnih.gov For instance, deleting the PAMAP sequence decreases S-14 production, while deleting both prolines almost completely prevents cleavage at the dibasic site. nih.gov These findings underscore that the NPAMAP sequence acts as an α-helix nucleation motif, and its conformational organization is essential for controlling the accessibility of the cleavage sites to the appropriate proteases. acs.orgnih.gov

Differential Biological Potency of this compound and Somatostatin (B550006) Isoforms

This compound and its processed forms, S-14 and S-28, exhibit distinct biological activities and potencies, contributing to the diverse physiological effects of the somatostatin system.

This compound's Direct Biological Activities

Although initially considered an inactive precursor, research has shown that this compound (often referred to as somatostatin-28 in its N-terminally extended form) possesses its own biological activity. pnas.orgpnas.org Synthetic this compound has been shown to be a potent inhibitor of the release of several hormones. pnas.orgpnas.org

In rats, this compound strongly suppresses plasma levels of insulin (B600854), glucagon (B607659), and growth hormone. pnas.orgpnas.org Notably, it appears to be more active in the pancreas than in the pituitary. pnas.org Its inhibitory effect on insulin release is approximately five times more potent than that of S-14 on a weight basis. pnas.orgpnas.org this compound also suppresses the release of growth hormone and prolactin in vitro. pnas.org Furthermore, in vivo studies have demonstrated a prolonged suppression of plasma growth hormone for at least 90 minutes following its administration. pnas.org

Comparative Effects of Somatostatin-14 and Somatostatin-28 on Hormone Secretion

S-14 and S-28, the two primary bioactive forms of somatostatin, display different potencies and, in some cases, selective actions on the secretion of various hormones. nih.govoup.comoup.com

In healthy humans and individuals with acromegaly, S-28 is significantly more potent than S-14. nih.gov It is estimated to be at least five times more potent in inhibiting the secretion of growth hormone, insulin, glucagon, and prolactin. nih.gov For the inhibition of thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), S-28 is at least twice as potent as S-14. nih.gov

Studies in rats have also shown that S-28 has a longer duration of action compared to S-14 in inhibiting the release of growth hormone and insulin. oup.com While S-14 suppresses spontaneous growth hormone surges for about 30 minutes, the effect of S-28 lasts for 90 minutes. oup.com In the context of pancreatic hormone release, S-28 also exhibits a more prolonged inhibition of insulin release than S-14. oup.com

In ducks, both S-14 and S-28 reduce basal plasma growth hormone levels to a similar extent. nih.govcapes.gov.br However, S-28 is more potent in inhibiting the activity of pancreatic A cells, which produce glucagon. nih.gov

The differential potency is also observed in the regulation of other hormones. For instance, in inhibiting the secretion of peptide YY (PYY) from rat intestinal cells, S-28 is approximately 300-fold more potent than S-14. physiology.org

This table summarizes the comparative potency of Somatostatin-28 (S-28) versus Somatostatin-14 (S-14) in inhibiting the secretion of various hormones across different species.

HormoneSpeciesRelative Potency (S-28 vs. S-14)Reference
Growth Hormone (GH)HumanAt least 5 times more potent nih.gov
InsulinHumanAt least 5 times more potent nih.gov
GlucagonHumanAt least 5 times more potent nih.gov
ProlactinHumanAt least 5 times more potent nih.gov
TSH, FSH, LHHumanAt least 2 times more potent nih.gov
Growth Hormone (GH)RatLonger duration of action oup.com
InsulinRatLonger duration of action oup.com
GlucagonDuckMore potent nih.gov
Peptide YY (PYY)Rat~300-fold more potent physiology.org

Vi. Physiological Roles of Prosomatostatin Derived Peptides

Regulation of Endocrine and Exocrine Secretions

A primary and extensively studied role of prosomatostatin-derived peptides is the regulation of both endocrine and exocrine secretions. These peptides act as potent inhibitors of a wide array of hormones and secretory products, thereby playing a crucial role in maintaining homeostasis. nih.govmdpi.com This inhibitory action is mediated through specific somatostatin (B550006) receptors (SSTRs) present on the surface of target cells. ptbioch.edu.plguidetopharmacology.org

Inhibition of Pituitary Hormone Release (Growth Hormone, Thyroid-Stimulating Hormone)

One of the first identified functions of somatostatin was its ability to inhibit the release of growth hormone (GH) from the anterior pituitary gland. interscienceinstitute.comcolostate.edu This is why it is also known as growth hormone-inhibiting hormone (GHIH). nih.govnumberanalytics.com The release of somatostatin from the hypothalamus into the hypothalamohypophysial portal system directly suppresses GH secretion from somatotroph cells in the pituitary. wikipedia.org This action provides a negative feedback mechanism, as high circulating levels of GH can stimulate somatostatin release. wikipedia.org

Both SS-14 and SS-28 inhibit GH secretion, although SS-28 is considered to be more potent in this regard. colostate.eduoup.com This inhibition is primarily mediated through somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). nih.govoup.com

In addition to GH, this compound-derived peptides also inhibit the secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary. mdpi.cominterscienceinstitute.comwikipedia.org This inhibitory effect contributes to the complex regulation of the thyroid axis.

Modulation of Pancreatic Hormone Secretion (Insulin, Glucagon)

Within the pancreas, this compound-derived peptides, predominantly SS-14, act as crucial paracrine regulators of islet cell function. mdpi.comcolostate.edu Secreted by the delta-cells of the islets of Langerhans, somatostatin exerts a potent inhibitory effect on the secretion of both insulin (B600854) from beta-cells and glucagon (B607659) from alpha-cells. mdpi.comescholarship.org

This dual inhibition is critical for maintaining glucose homeostasis. oup.com By suppressing both insulin and glucagon release, somatostatin helps to fine-tune blood glucose levels. escholarship.org The regulation of pancreatic hormone secretion is mediated by different somatostatin receptor subtypes; SSTR5 is primarily involved in the inhibition of insulin secretion, while SSTR2 is the main receptor mediating the inhibition of glucagon release. nih.govbioscientifica.com Studies have shown that glucose can regulate the biosynthesis of this compound, indicating a direct link between nutrient availability and the modulation of pancreatic hormone secretion. oup.com

Perturbations in somatostatin secretion within the pancreas have been implicated in the pathophysiology of diabetes. escholarship.org For instance, an inappropriate suppression of glucagon during hyperglycemia in diabetes may be related to altered somatostatin signaling. mdpi.com

Control of Gastrointestinal Secretions (Gastrin)

In the gastrointestinal (GI) tract, this compound-derived peptides, with SS-28 being the predominant form in the gut, play a significant role in regulating various secretions. nih.govgoogle.com One of the key actions is the inhibition of gastrin secretion from G-cells in the stomach. ptbioch.edu.plresearchgate.net Gastrin is a primary stimulant of gastric acid secretion, and by inhibiting its release, somatostatin indirectly reduces the production of stomach acid. colostate.edu

Neuromodulatory and Neurotransmitter Functions in the Central Nervous System

Beyond their endocrine roles, this compound-derived peptides are widely distributed throughout the central nervous system (CNS) and function as important neuromodulators and neurotransmitters. nih.govptbioch.edu.plgoogle.com They are involved in a variety of neuronal processes, influencing everything from motor activity to complex cognitive functions. atsbio.complos.org The peptides exert their effects by binding to SSTRs located on neurons, where they can modulate neuronal excitability and synaptic transmission. nih.gov

Influence on Locomotor and Cognitive Functions

Research has indicated that somatostatin systems in the brain are involved in the regulation of motor activity and cognitive processes. atsbio.comnih.gov Changes in the levels of somatostatin in the brain have been associated with various neurological conditions. nih.gov For instance, studies in animal models have shown that increased brain somatostatin can facilitate learning in behavioral tasks. nih.gov

The presence of somatostatinergic neurons in brain regions critical for cognition, such as the hippocampus and cerebral cortex, supports their role in these higher-order functions. nih.govnih.gov A decline in somatostatin levels in the brain has been observed in neurodegenerative diseases like Alzheimer's disease, and this decline often correlates with the severity of cognitive impairment. ptbioch.edu.plresearchgate.net

Modification of Neurotransmission and Memory Formation

This compound-derived peptides act as neuromodulators, influencing the release of other neurotransmitters and altering the electrical activity of neurons. nih.govnih.gov Somatostatin can have both inhibitory and, in some cases, excitatory effects on neuronal activity. nih.gov It has been shown to inhibit excitatory synaptic transmission, which could be a mechanism for its role in preventing excessive neuronal firing, such as in epilepsy. atsbio.comnih.gov

There is strong evidence linking somatostatin to memory formation. nih.govresearchgate.net Depletion of somatostatin in the brain has been shown to impair memory, while administration of somatostatin or its agonists can enhance cognitive performance in preclinical studies. ptbioch.edu.plresearchgate.net The modulation of neuronal plasticity, the cellular basis of learning and memory, is thought to be a key mechanism through which somatostatin influences these processes. nih.gov

Research Findings on this compound-Derived Peptides

PeptidePrimary Location of ActionKey Physiological RolesReceptor Subtype Preference (for inhibition)
Somatostatin-14 (SS-14) Brain, Pancreas nih.govInhibition of Growth Hormone, Insulin, and Glucagon secretion; Neuromodulation nih.govmdpi.comontosight.aiSSTR2 & SSTR5 (GH), SSTR5 (Insulin), SSTR2 (Glucagon) nih.gov
Somatostatin-28 (SS-28) Gastrointestinal Tract nih.govInhibition of Growth Hormone and Gastrointestinal secretions (e.g., Gastrin) nih.govptbioch.edu.plcolostate.eduSSTR2 & SSTR5 (GH), SSTR2 & SSTR5 (Gastrin) oup.commdpi.com

Role in Excitation/Inhibition Balance in Brain Circuits

The delicate balance between excitatory and inhibitory signals within neural circuits is fundamental for normal brain function. nih.govmpg.de Dysregulation of this equilibrium is implicated in various neurological and psychiatric disorders, including epilepsy and autism spectrum disorders. mpg.de this compound-derived peptides, particularly somatostatin, play a crucial role in maintaining this balance. nih.govnih.gov

Somatostatin is predominantly found in inhibitory interneurons containing GABA. researchgate.net In the neocortex, somatostatin-expressing interneurons are a major subpopulation that helps to balance excitatory neurotransmission. nih.gov These interneurons are strategically positioned within cortical networks to integrate sensory information and are key mediators of experience-dependent plasticity. nih.gov

The mechanism by which somatostatin modulates the excitation/inhibition balance is multifaceted. For instance, in certain cortical layers, somatostatin-containing Martinotti cells can prevent overexcitation within the network through a disynaptic feedback inhibitory mechanism. nih.gov When pyramidal neurons fire at high frequencies, they activate these Martinotti cells, which in turn inhibit the dendrites of the pyramidal neurons, thus controlling their output. nih.gov Neuropeptides, in general, can function in a homeostatic manner to counteract imbalances in excitation and inhibition within locomotor circuits. plos.org

The expression of somatostatin and its receptors varies across different brain regions, suggesting a region-specific role in modulating neural circuits. nih.gov For instance, SSTR2 and SSTR4 have the highest expression in the cortex and hippocampus. researchgate.net

Regulation of Cellular Processes

This compound-derived peptides are significant regulators of fundamental cellular processes, including cell division, differentiation, and the formation of new blood vessels. researchgate.netcapes.gov.br

A well-established role of somatostatin and its synthetic analogs is the inhibition of cell proliferation. nih.govnih.gov This antiproliferative effect is observed in both normal and cancerous cells and is mediated through various direct and indirect mechanisms. nih.gov

Direct Mechanisms:

Cell Cycle Arrest: Somatostatin can directly halt the cell cycle, primarily in the G0/G1 phase. nih.govprogen.com This effect is mediated through specific somatostatin receptors, with SSTR1, SSTR2, SSTR4, and SSTR5 being implicated in this G1-G0 blockade. nih.gov

Apoptosis Induction: Somatostatin can also induce programmed cell death, or apoptosis. oaes.cc SSTR2 and SSTR3 are the primary receptors involved in mediating this apoptotic effect. nih.gov For example, in HepG2 cells (a human liver cancer cell line), somatostatin analogs were shown to induce apoptosis in a dose-dependent manner. oaes.cc

Indirect Mechanisms:

Inhibition of Growth Factors: Somatostatin can inhibit the release of various growth factors and trophic hormones such as insulin-like growth factor 1 (IGF-1), insulin, and epidermal growth factor (EGF), which are essential for cell proliferation. nih.gov

Immunomodulation: It can also influence the activity of immune cells and the release of cytokines, which can indirectly affect cell growth. nih.gov

The antiproliferative actions of somatostatin are transduced through intracellular signaling pathways, with the coupling to membrane tyrosine phosphatases like SHP-1 and SHP-2 being a key pathway. nih.gov

Table 1: Research Findings on the Inhibition of Cell Division and Proliferation by this compound-Derived Peptides

Cellular Process Mediating Receptors Mechanism Key Findings
Cell Cycle Arrest SSTR1, SSTR2, SSTR4, SSTR5 Blockade of the G1-G0 phase of the cell cycle. nih.gov Halts the progression of cells into the DNA synthesis phase. nih.gov
Apoptosis SSTR2, SSTR3 Induction of programmed cell death. nih.gov Triggers cellular self-destruction in a controlled manner. nih.govoaes.cc

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. numberanalytics.comoregonstate.education this compound-derived peptides can influence this process. researchgate.net The process of differentiation is crucial for the development and maintenance of tissues. numberanalytics.comoregonstate.education The regulation of differentiation involves a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. numberanalytics.com Cell adhesion to the extracellular matrix (ECM) is also a critical modulator of differentiation, where integrin binding can control the switch between proliferation and differentiation. nih.gov While the direct mechanisms are still under investigation, the ability of somatostatin to regulate the secretion of various hormones and growth factors can indirectly influence the differentiation pathways of various cell types. researchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in both normal physiology and in pathological conditions like tumor growth. capes.gov.brnih.gov this compound-derived peptides, particularly somatostatin and its analogs, exhibit potent anti-angiogenic effects. capes.gov.brnih.govtandfonline.com

These effects are mediated through both direct and indirect pathways:

Direct Inhibition: Somatostatin can directly act on endothelial cells, which line the blood vessels, through somatostatin receptors present on their surface. capes.gov.brnih.gov This interaction can inhibit the proliferation and migration of these cells, which are essential steps in angiogenesis. capes.gov.br

Indirect Inhibition: Somatostatin can indirectly inhibit angiogenesis by reducing the secretion of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). capes.gov.broaes.ccnih.gov It can also decrease the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix to allow for new vessel formation. nih.gov Furthermore, somatostatin can reduce the chemotaxis of monocytes, which are immune cells that can promote angiogenesis. capes.gov.brnih.gov

Research has shown that the introduction of the SSTR2 gene into pancreatic cancer cells, which often lose its expression, can exert anti-angiogenic effects by down-regulating the expression of VEGF, bFGF, and MMP-2. nih.gov

Table 2: Mechanisms of Anti-angiogenic Effects of this compound-Derived Peptides

Mechanism Description Mediators
Direct Inhibition of endothelial cell proliferation and migration. capes.gov.br Somatostatin receptors on endothelial cells. capes.gov.brnih.gov
Indirect Inhibition of the secretion of pro-angiogenic growth factors. capes.gov.brnih.gov VEGF, bFGF. nih.gov
Indirect Down-regulation of matrix metalloproteinases. nih.gov MMP-2. nih.gov

Modulation of Cellular Differentiation

Involvement in Immune Responses

The nervous, endocrine, and immune systems are intricately linked, with neuropeptides like somatostatin acting as key signaling molecules in this communication network. nih.govnih.gov this compound-derived peptides have a significant modulatory role in the immune system. researchgate.netnih.govnih.gov

Generally, somatostatin is considered to have an inhibitory effect on the immune system. nih.gov It can down-modulate several immune functions, including:

Lymphocyte Proliferation: It can inhibit the proliferation of lymphocytes, which are key players in the adaptive immune response. nih.govnih.gov

Immunoglobulin Production: It can suppress the production of immunoglobulins (antibodies) by B-lymphocytes. nih.govnih.gov

Pro-inflammatory Cytokine Release: Somatostatin can inhibit the release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). nih.gov

This immunosuppressive activity has led to the investigation of somatostatin and its analogs as potential therapeutic agents in autoimmune diseases and chronic inflammation. nih.gov In some experimental models, somatostatin appears to counteract the pro-inflammatory effects of another neuropeptide, substance P. nih.gov

However, the role of somatostatin in the immune system is not purely inhibitory. nih.gov Under certain experimental conditions, it has been observed to stimulate specific immune cell functions, such as the secretion of particular cytokines and immunoglobulins, as well as cell migration and adhesion. nih.gov This suggests a more complex, context-dependent regulatory role.

The effects of somatostatin on the immune system are mediated by the various SSTR subtypes, which are expressed on lymphoid tissues and cells, albeit at lower levels compared to neuroendocrine tissues. nih.gov Another neuropeptide, cortistatin, which is structurally and functionally similar to somatostatin, is also found in immune cells and is thought to play a role in regulating immune responses. nih.gov

Vii. Pathological Implications of Prosomatostatin Dysregulation

Links to Metabolic Disorders

Dysregulation of prosomatostatin and its subsequent cleavage products, including somatostatin-14 and somatostatin-28, has been implicated in the pathophysiology of various metabolic disorders. These peptides exert significant inhibitory effects on a wide array of hormones crucial for metabolic homeostasis, such as insulin (B600854), glucagon (B607659), and growth hormone. nih.govoup.com Consequently, alterations in this compound processing or secretion can disrupt the delicate balance of these hormonal systems, contributing to metabolic diseases. researchgate.netnih.govfrontiersin.org

Association with Diabetes Mellitus Development

While somatostatin (B550006) is known to inhibit both insulin and glucagon secretion, the direct role of its precursor, this compound, in the development of diabetes mellitus is an area of ongoing investigation. oup.commdpi.com Some studies have explored the association between circulating levels of N-terminal this compound (NT-proSST), a stable fragment of the precursor, and the incidence of diabetes.

However, it is important to note that somatostatinomas, tumors that oversecrete somatostatin, are associated with mild diabetes mellitus due to the inhibition of insulin release. wikipedia.org This suggests that pathologically high levels of somatostatin can indeed disrupt glucose metabolism. The lack of a strong association in the general population might indicate a more complex interplay of factors in the development of type 2 diabetes. nih.gov

Role in Neuroendocrine Neoplasms

This compound and its derivatives play a significant role in the context of neuroendocrine neoplasms (NENs), a diverse group of tumors arising from neuroendocrine cells throughout the body. nih.govfrontiersin.org Many NENs express somatostatin receptors (SSTRs), making them responsive to the inhibitory effects of somatostatin. nih.govfrontiersin.orgesmed.org

Somatostatinoma Pathophysiology

Somatostatinomas are rare neuroendocrine tumors that autonomously produce and secrete excessive amounts of somatostatin. wikipedia.orgprimescholars.com These tumors are most commonly found in the pancreas or duodenum. wikipedia.org Immunohistochemical studies of ampullary somatostatinomas have shown that the tumor cells stain positive for both the N-terminal and C-terminal portions of this compound, indicating that the synthesis of somatostatin in these tumors follows the normal physiological pathway from its precursor. oup.comoup.com

The clinical manifestations of somatostatinomas, often referred to as "inhibitory syndrome," are a direct consequence of the widespread inhibitory actions of excess somatostatin. primescholars.com These include:

Mild diabetes mellitus: due to the inhibition of insulin secretion. wikipedia.org

Gallstones: resulting from the inhibition of cholecystokinin (B1591339) release, which normally stimulates gallbladder contraction. wikipedia.org

Steatorrhea (fatty stools): caused by the inhibition of pancreatic enzyme and cholecystokinin secretion. wikipedia.org

Achlorhydria (low stomach acid): due to the inhibition of gastrin secretion. wikipedia.org

Interestingly, only a small percentage of somatostatinomas are functionally active and present with this classic syndrome. wikipedia.orgprimescholars.com

Therapeutic Implications for Neuroendocrine Tumors

The expression of somatostatin receptors by many neuroendocrine tumors provides a crucial target for both diagnosis and therapy. nih.govfrontiersin.orgesmed.org Synthetic somatostatin analogs (SSAs), such as octreotide (B344500) and lanreotide, are a cornerstone in the management of NENs. viamedica.plyoutube.comnih.gov

These analogs bind to SSTRs, particularly SSTR2, and have two primary therapeutic effects:

Antisecretory effects: They effectively control the symptoms of functioning NENs by inhibiting the hypersecretion of hormones. nih.govcancer.gov For instance, in patients with carcinoid syndrome, SSAs can significantly reduce diarrhea and flushing. viamedica.pl

Antiproliferative effects: SSAs have been shown to inhibit the growth of NENs. viamedica.plnih.gov Clinical trials have demonstrated that treatment with SSAs can significantly prolong the time to tumor progression in patients with well-differentiated metastatic NENs. viamedica.plnih.gov

Furthermore, the presence of SSTRs is utilized in diagnostic imaging (SSTR-based imaging) and in a targeted form of radiotherapy called Peptide Receptor Radionuclide Therapy (PRRT). esmed.orgcancer.gov In PRRT, a somatostatin analog is linked to a radioactive isotope, which then delivers targeted radiation to the tumor cells, leading to their destruction. cancer.gov

Association with Cardiovascular and Cerebrovascular Diseases

Recent research has highlighted a significant association between circulating levels of this compound fragments and the risk of cardiovascular and cerebrovascular diseases.

N-terminal this compound (NT-proSST) as a Risk Marker for Cardiovascular Disease and Mortality

Multiple large, population-based prospective studies have investigated the link between fasting plasma concentrations of N-terminal this compound (NT-proSST) and the incidence of cardiovascular events and mortality. nih.govoup.comahajournals.org

A study involving 5,389 participants from the Malmö Preventive Project found that elevated NT-proSST levels were significantly and independently associated with an increased risk of incident coronary artery disease (CAD), all-cause mortality, and cardiovascular mortality over a mean follow-up of 5.6 years. nih.govnih.gov The relationship was not linear, with the highest risk concentrated in individuals with the highest NT-proSST levels. nih.govnih.gov For example, individuals in the top decile of NT-proSST concentrations had a 2.41-fold increased risk of CAD and a 2.44-fold increased risk of cardiovascular mortality compared to those in the bottom decile. nih.govresearchgate.net

Similarly, the PREVEND study, which included 8,134 participants without a history of cardiovascular disease, demonstrated that higher plasma NT-proSST levels were positively associated with an increased risk of future cardiovascular events and all-cause mortality over a median follow-up of 10.5 years. oup.comahajournals.org These associations remained significant even after adjusting for traditional cardiovascular risk factors. oup.comahajournals.org

Elevated levels of NT-proSST have also been linked to an increased incidence of vascular dementia. karger.comcambridge.org A prospective cohort study showed that higher circulating concentrations of NT-proSST were associated with an increased risk of developing vascular dementia in older adults. karger.comcambridge.org This suggests that elevated NT-proSST may reflect a general susceptibility to cardiovascular disease, including cerebrovascular dysfunction. karger.com

The following table summarizes the key findings from a major study on the association between NT-proSST and cardiovascular outcomes:

OutcomeHazard Ratio (per SD increment of log NT-proSST)95% Confidence Intervalp-value
Coronary Artery Disease1.171.06 - 1.300.003
All-Cause Mortality1.241.15 - 1.33<0.001
Cardiovascular Mortality1.331.19 - 1.43<0.001

Correlation with Incident Vascular Dementia

Recent research has highlighted a significant correlation between circulating levels of N-terminal this compound (NT-proSST) and the risk of developing vascular dementia. karger.comresearchgate.netnih.govcambridge.org A prospective, population-based study involving 5,347 participants with a mean age of 69 years demonstrated that elevated plasma concentrations of NT-proSST are associated with an increased incidence of vascular dementia. karger.comresearchgate.netnih.gov

In this study, higher levels of NT-proSST were significantly associated with an increased risk of vascular dementia, with a hazard ratio of 1.29 per standard deviation increase. karger.comresearchgate.netnih.gov Specifically, individuals with NT-proSST levels in the highest quartile (above 563 pmol/L) had a 1.66-fold increased risk of vascular dementia compared to those with lower levels. karger.comresearchgate.netnih.gov Notably, this association was not observed for Alzheimer's disease, all-cause dementia, or mixed dementia, suggesting a more specific link between this compound and vascular pathology in the brain. karger.comresearchgate.netnih.gov

These findings suggest that NT-proSST could serve as a potential biomarker for identifying individuals at a higher risk of developing vascular dementia. cambridge.org The elevated levels of NT-proSST may reflect an underlying susceptibility to cardiovascular disease, including cerebrovascular dysfunction, which is a key predictor of vascular dementia. karger.com

Research Findings on NT-proSST and Vascular Dementia

Study PopulationNumber of ParticipantsMean Age (years)Follow-up Period (years)Key FindingReference
Malmö Preventive Project5,34769 ± 64.6 ± 1.3Higher NT-proSST levels significantly associated with increased risk of vascular dementia (HR: 1.29). karger.comresearchgate.netnih.gov
Malmö Preventive Project5,34769 ± 64.6 ± 1.3NT-proSST levels >563 pmol/L conferred a 1.66-fold increased risk of vascular dementia. karger.comresearchgate.netnih.gov
Literature Review7 studiesN/AN/AIdentified NT-proSST as one of four specific biomarkers supporting a vascular dementia diagnosis. cambridge.org

Involvement in Neuropsychiatric and Neurodegenerative Disorders

Dysregulation of this compound and its derived peptides, primarily somatostatin, has been implicated in a range of neuropsychiatric and neurodegenerative disorders. frontiersin.orgnih.govnih.gov Clinical evidence from post-mortem studies of human brain tissue has revealed altered levels of somatostatin in conditions such as major depressive disorder (MDD), schizophrenia, and bipolar disorder. frontiersin.orgfrontiersin.org

The involvement of the somatostatin system in these disorders is thought to stem from its role as a key regulator of neuronal activity and its dense expression in brain regions critical for mood and cognition, including the prefrontal cortex, hippocampus, and amygdala. frontiersin.orgmdpi.com Deficits in somatostatin are frequently observed across various neurological disorders, suggesting a potential selective vulnerability of somatostatin-expressing neurons. frontiersin.org

Alterations in Somatostatin-Containing Interneuron Activity

Changes in the number, density, and activity of SOM-INs, as well as alterations in somatostatin levels, have been documented in various neuropsychiatric and neurological conditions. mdpi.com For instance, post-mortem studies have shown a reduced number of somatostatin-positive cells in the amygdala of individuals with major depression. mdpi.com In animal models of epilepsy, a significant loss of somatostatin-containing interneurons has been observed in the hippocampus. researchgate.net These alterations in SOM-INs can disrupt the delicate balance of neuronal signaling, leading to the cognitive and behavioral symptoms characteristic of these disorders.

Impact on Neuronal Function and Cortical Pathogenesis

The dysregulation of this compound can have a significant impact on neuronal function and contribute to cortical pathogenesis through several mechanisms. One primary mechanism is the disruption of hormonal balance. karger.com Somatostatin inhibits the secretion of various hormones, including thyroid-stimulating hormone, which is crucial for neuronal function. karger.com Elevated plasma levels of this compound could lead to a reduction in these essential hormones, indirectly contributing to a dysfunctional inhibitory neuronal circuit and cortical pathogenesis. karger.com

Alternatively, elevated somatostatin levels might represent a compensatory mechanism to counteract the abnormal activity of other hormonal and neural systems that are directly responsible for neuronal degeneration. karger.com For example, hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis is a common finding in chronic diseases affecting the endocrine, cardiovascular, and nervous systems in the aging population. karger.com

Furthermore, the peptides derived from this compound, somatostatin-14 (Som-14) and somatostatin-28 (Som-28), can have opposing effects on neuronal function. nih.gov Studies on rat cerebral cortical neurons have shown that Som-14 increases a specific type of potassium current (IK), while Som-28 reduces it. nih.gov This suggests that these two peptides may function as distinct neurotransmitters or neuromodulators, and an imbalance in their relative levels could disrupt normal neuronal signaling. nih.gov This altered signaling within the cerebral cortex can contribute to the pathogenesis of various brain disorders. nih.gov

Viii. Academic Research Methodologies and Future Directions in Prosomatostatin Studies

Methodological Approaches in Prosomatostatin Research

Peptide Synthesis Techniques (e.g., Solid-Phase Methodology)

The chemical synthesis of this compound and its analogs is fundamental for a variety of research applications, including structural studies, the development of specific antibodies, and the investigation of its biological activities. nih.gov Solid-phase peptide synthesis (SPPS) is the most prevalent method for creating these peptides. creative-peptides.comopenaccessjournals.combachem.compowdersystems.com

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. creative-peptides.compowdersystems.com This approach simplifies the purification process, as reagents and byproducts can be washed away while the peptide remains anchored to the support. bachem.com The synthesis cycle typically involves four main steps: deprotection of the Nα-amino group of the resin-bound amino acid, washing, coupling of the next protected amino acid, and further washing. bachem.com

Two primary strategies are used in SPPS, distinguished by the type of protecting group for the α-amino group:

Boc (tert-butyloxycarbonyl) strategy: This method uses an acid-labile Boc group. powdersystems.com

Fmoc (9-fluorenylmethyloxycarbonyl) strategy: This approach utilizes a base-labile Fmoc group and has gained popularity due to its milder reaction conditions. creative-peptides.comgoogle.comgoogleapis.com

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed, often using strong acids like trifluoroacetic acid (TFA). google.comgoogleapis.com The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC). google.com

These synthesis techniques have been successfully employed to produce this compound-28 and various analogs for research purposes. nih.gov For instance, synthetic peptides corresponding to different regions of this compound have been crucial for investigating the structural elements that govern its processing. acs.org

Molecular Cloning and Gene Expression Analysis (e.g., cDNA, mRNA quantification)

Understanding the regulation and expression of the this compound gene (SST) is central to comprehending its physiological roles. Molecular cloning and gene expression analysis techniques are essential tools in this endeavor.

Cloning and Sequencing: The initial step often involves the isolation of messenger RNA (mRNA) from tissues known to express somatostatin (B550006), such as the pancreas, hypothalamus, or gastrointestinal tract. nih.govnih.gov This mRNA is then used as a template for reverse transcriptase to create complementary DNA (cDNA). cd-genomics.com This cDNA can be cloned into expression vectors for further analysis. nih.gov The complete nucleotide sequence of pre-prosomatostatin cDNA has been determined in several species, including rat and human, revealing a highly conserved structure. nih.gov These sequencing efforts have shown that pre-prosomatostatin is a protein of approximately 116-120 amino acids. nih.govnih.gov

Gene Expression Analysis: Quantification of this compound mRNA provides insights into the level of gene expression in different tissues and under various physiological conditions. Several techniques are employed for this purpose:

Northern Blot Analysis: This technique can determine the size and relative abundance of specific mRNA transcripts. pnas.org

In Situ Hybridization: This method allows for the localization of specific mRNA transcripts within tissues, providing spatial information about gene expression. biorxiv.org Studies using this technique have revealed the differential expression patterns of multiple this compound genes in the brains of species like the catshark. biorxiv.org

Quantitative PCR (qPCR): Following reverse transcription of mRNA to cDNA, qPCR can be used for the precise quantification of gene expression levels. cd-genomics.com

Serial Analysis of Gene Expression (SAGE): This technique provides a quantitative and comprehensive profile of gene expression by sequencing short cDNA tags. youtube.com

These molecular techniques have been instrumental in demonstrating that the this compound gene is expressed in various tissues and that its expression can be influenced by factors like diet. nih.govmdpi.com

Biochemical Characterization of Processing (e.g., Pulse-Chase, Chromatography, Protease Assays)

The conversion of this compound into its biologically active forms, somatostatin-14 (S-14) and somatostatin-28 (S-28), is a complex process involving specific proteolytic cleavage. A variety of biochemical techniques are used to study this processing pathway.

Pulse-Chase Labeling: This technique is used to follow the fate of newly synthesized proteins over time. Cells are briefly incubated ("pulsed") with a radiolabeled amino acid, which is incorporated into newly synthesized proteins like this compound. The cells are then transferred to a medium containing non-radiolabeled amino acids ("chased"), and the labeled proteins are tracked as they are processed and secreted. This method has been used to demonstrate the conversion of this compound to mature somatostatin in transfected cells. nih.gov

Chromatography: Chromatographic techniques are essential for separating and identifying the various peptide products of this compound processing.

High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating peptides based on their physicochemical properties. nih.gov It has been used to isolate and characterize this compound-derived peptides from tissue extracts and plasma. nih.gov

Gel Permeation Chromatography: This method separates molecules based on their size and has been used to identify different molecular weight forms of this compound-like immunoreactivity. nih.gov

Protease Assays: Identifying the specific proteases responsible for cleaving this compound is crucial. In vitro assays are performed by incubating this compound or synthetic peptide substrates with purified or partially purified proteases. The resulting cleavage products are then analyzed, often by HPLC or mass spectrometry, to determine the cleavage sites and the efficiency of the protease.

These biochemical approaches have revealed that the processing of this compound is tissue-specific, with the pancreas primarily producing S-14 and the gut predominantly generating S-28. nih.gov Furthermore, studies have identified a major N-terminal fragment, this compound 1-64, as a significant product of gene expression in the pancreas and gut. nih.gov

Structural Analysis (e.g., Circular Dichroism, FTIR Spectroscopy, Site-Directed Mutagenesis)

The three-dimensional structure of this compound plays a critical role in its correct processing and sorting. Several biophysical and molecular techniques are employed to investigate its conformational features.

Spectroscopic Techniques:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins and peptides in solution. acs.orgresearcher.life By measuring the differential absorption of left- and right-circularly polarized light, researchers can estimate the proportions of α-helices, β-sheets, and random coils. acs.org Studies using CD have shown that specific regions of this compound, such as the S-28(1-12) segment, can adopt an α-helical conformation, which is important for processing. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the secondary structure of proteins by analyzing the vibrations of the peptide backbone. acs.orgresearcher.life It is particularly useful for studying protein conformation in different environments, including in the presence of membranes. acs.org

Site-Directed Mutagenesis: This molecular biology technique involves introducing specific mutations into the cDNA sequence of this compound. acs.orgnih.gov The mutated protein is then expressed in cells, and the effects of the mutation on processing, sorting, and structure are analyzed. For example, mutagenesis studies have demonstrated the importance of proline residues and specific peptide motifs, like the P-(X)3-P pattern, in directing the cleavage of this compound to produce S-14 and S-28. acs.orgresearcher.life The combination of site-directed mutagenesis with spectroscopic analysis of the resulting mutated peptides has provided strong evidence for the role of specific structural elements, such as β-turns and α-helices, in guiding the proteolytic processing of the precursor. acs.orgresearcher.life

These structural analyses have highlighted that conserved α-helical structures at the N-terminus of this compound are crucial for targeting the precursor to secretory granules. researchgate.net

Immunological Techniques (e.g., Radioimmunoassay, Immunocytochemistry)

Immunological techniques are indispensable for the detection, quantification, and localization of this compound and its derived peptides in biological samples. These methods rely on the high specificity of antibodies raised against different regions of the this compound molecule.

Radioimmunoassay (RIA): RIA is a highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides, in biological fluids like plasma. slideshare.net It is a competitive binding assay where a radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. slideshare.net RIAs have been developed using antibodies specific for different parts of the this compound molecule, including the N-terminus, the C-terminus (S-14), and the S-28 sequence. google.comcapes.gov.br These assays have been crucial for studying the circulating levels of this compound-derived peptides and their responses to stimuli like food ingestion. capes.gov.br

Immunocytochemistry and Immunohistochemistry: These techniques use antibodies to visualize the location of specific peptides within cells (immunocytochemistry) or tissues (immunohistochemistry). nih.gov By labeling the primary antibody with a fluorescent dye or an enzyme that produces a colored product, researchers can identify the specific cells that synthesize and store this compound and its products. For example, immunocytochemistry has been used to demonstrate the presence of this compound-immunoreactive material in neurons and to co-localize it with other neuropeptides. google.com Immunohistochemistry has been applied to study the distribution of somatostatin-producing cells in various tissues, including the granulomas of mice infected with Schistosoma mansoni. nih.gov

These immunological tools have been fundamental in mapping the distribution of this compound-expressing cells throughout the body and in quantifying the levels of its various processed forms in both health and disease.

In Vivo and In Vitro Biological Assays (e.g., Hormone Release Studies, Cell Culture Models, Animal Models)

To understand the physiological functions of this compound and its derivatives, a combination of in vivo and in vitro biological assays is employed. These studies assess the biological effects of the peptides on hormone secretion, cell proliferation, and other physiological processes.

In Vitro Models:

Cell Culture Models: Various cell lines are used to study the biosynthesis, processing, and secretion of this compound. nih.gov For example, Neuro2A cells, a mouse neuroblastoma cell line, have been used extensively to study the processing of human this compound after transfection with its cDNA. acs.orgresearcher.life These models allow for controlled experiments to investigate the effects of mutations or pharmacological agents on this compound processing. acs.org Three-dimensional cell culture models are also emerging as valuable tools for drug discovery and for studying cellular responses in a more physiologically relevant context. frontiersin.org

Isolated Perfused Organs: In vitro perfusion of organs like the pancreas or small intestine allows researchers to study the secretion of this compound-derived peptides in response to specific stimuli in a controlled environment. nih.gov

Hormone Release Studies: Primary cultures of pituitary cells or pancreatic islets are used to test the direct effects of synthetic this compound or its fragments on the release of hormones like growth hormone, insulin (B600854), and glucagon (B607659). nih.gov

In Vivo Models:

Animal Models: Rats and mice are commonly used to study the in vivo effects of this compound. nih.gov Synthetic this compound can be administered to these animals to investigate its impact on plasma hormone levels. nih.gov For example, studies in rats have shown that synthetic this compound-28 potently inhibits the release of insulin, glucagon, and growth hormone. nih.gov

Transgenic Animal Models: The development of knock-in and knock-out mouse models has provided powerful tools for studying the biology of somatostatin. nih.govresearchgate.net For instance, mice with a targeted disruption of the somatostatin gene (SST KO) or specific somatostatin receptor genes (e.g., SSTR2 KO) are used to elucidate the specific roles of the somatostatin system in various physiological processes, including olfactory function and reproduction. frontiersin.orgoup.com

Biomarker Measurement and Epidemiological Studies (e.g., NT-proSST in Plasma)

Epidemiological studies have consistently linked elevated plasma NT-proSST levels with an increased risk for cardiovascular disease (CVD), all-cause mortality, and cardiovascular mortality in the general population. nih.govnih.gov In the Malmö Preventive Project, a large population-based study, individuals in the highest decile of NT-proSST levels had a significantly increased risk of incident coronary artery disease (CAD), all-cause mortality, and cardiovascular mortality compared to those in the lowest decile. nih.gov Similarly, the PREVEND study found that higher NT-proSST levels were positively associated with future CVD and all-cause mortality, independent of traditional Framingham risk factors. nih.govresearchgate.net

The role of NT-proSST in diabetes has also been investigated, though the results are less consistent. While one large study in a general population did not find a significant association between NT-proSST and the risk of incident diabetes oup.comnih.gov, another study focusing on patients already diagnosed with type 2 diabetes found that while NT-proSST was associated with mortality in crude analyses, this association disappeared after adjusting for cardiovascular risk factors, particularly renal function (serum creatinine). nih.govnih.gov This suggests that in patients with established diabetes, NT-proSST's predictive value for mortality may be linked to underlying kidney complications.

More recent research has explored the connection between NT-proSST and neurological conditions. Notably, elevated plasma concentrations of NT-proSST have been shown to predict the development of vascular dementia. karger.comcambridge.orgoup.com In a prospective cohort, higher NT-proSST levels were significantly associated with an increased risk of vascular dementia, but not with Alzheimer's disease or other dementia subtypes. karger.comcambridge.orgoup.com This finding suggests that the link between the somatostatin system and dementia may be mediated primarily through vascular pathways. karger.com

Interactive Data Table: Epidemiological Studies of NT-proSST

Study Name/CohortPopulationKey FindingsCitations
Malmö Preventive Project5,389 fasting participants from a general population, mean age 69.4 years.High NT-proSST levels were significantly associated with increased risk of incident Coronary Artery Disease (CAD), all-cause mortality, and cardiovascular mortality. No significant association with incident diabetes was found. oup.comnih.gov
PREVEND Study8,134 participants without a history of CVD from a general population, aged 28-75 years.Plasma NT-proSST was positively associated with an increased risk of future CVD and all-cause mortality, partly independent of traditional CVD risk factors. nih.gov
ZODIAC-351,326 outpatients with Type 2 Diabetes Mellitus (T2DM).NT-proSST was associated with all-cause and cardiovascular mortality in unadjusted models, but the association was not independent of other cardiovascular risk factors, especially serum creatinine. nih.govcore.ac.uk
Malmö Preventive Project (Dementia Study)5,347 participants from a population-based cohort, mean age 69 years.Higher levels of NT-proSST were significantly associated with an increased incidence of vascular dementia, but not Alzheimer's disease or all-cause dementia. karger.comcambridge.orgoup.com

Emerging Research Avenues and Unanswered Questions

Despite significant advances, several aspects of this compound biology remain to be fully understood, opening up new avenues for future research.

Detailed Elucidation of this compound Processing Specificity in Diverse Cell Types

The processing of this compound is a highly regulated, tissue-specific event that results in a diverse array of bioactive peptides. acs.orgnih.gov While it is known that somatostatin-14 (SST-14) is the predominant form in the central nervous system and pancreas, and somatostatin-28 (SST-28) is the major product in intestinal D-cells, the precise molecular machinery governing this differential processing is still being elucidated. nih.govmdpi.comresearchgate.net

Future research is needed to fully map the expression and activity of prohormone convertases (PCs) like PC1/3, PC2, furin, and PACE4 in various somatostatin-producing cells. nih.gov Studies have shown that PC2 is critical for the maturation of this compound to SST-14 in the brain and pancreas. pnas.org In mice lacking active PC2, the cleavage to SST-14 is almost completely abolished, leading to an accumulation of this compound and SST-28. pnas.org Conversely, furin and PACE4 are thought to be more involved in cleavage at monobasic sites to produce SST-28. nih.gov However, the interplay between these enzymes and how their expression is regulated in different cell types to achieve specific processing outcomes remains an active area of investigation. Transgenic mouse models have demonstrated that the cellular environment, rather than the precursor sequence alone, dictates the processing pattern. nih.gov

Functional Characterization of Other this compound-Derived Peptides

Proteolytic processing of this compound generates not only SST-14 and SST-28 but also a number of other peptides whose functions are largely unknown. nih.gov These include N-terminal fragments like antrin [proSS(1-10)], proSS(1-63), and the entire N-terminal peptide remaining after SST-28 cleavage [proSS(1-76) in rats], as well as the dodecapeptide SST-28(1-12) that is released during the conversion of SST-28 to SST-14. nih.govnih.gov

The discovery of antrin in the secretory granules of stomach D-cells and the detection of other N-terminal fragments in various tissues suggest they may have independent biological roles. nih.govcapes.gov.br For example, an inverse relationship observed between the levels of antrin and proSS(1-63) in tissue extracts hints at a precursor-product relationship. nih.gov A key unanswered question is whether these "non-hormonal" domains possess unique biological activities, perhaps acting as novel signaling molecules or modulating the function of other hormones. capes.gov.br Future studies will need to employ techniques to isolate these peptides, identify their potential receptors, and characterize their physiological effects in both in vitro and in vivo models.

Mechanistic Studies of this compound's Role in Disease Pathogenesis

Epidemiological studies have established strong correlations between NT-proSST and diseases like CVD and vascular dementia, but the underlying mechanisms are not fully understood. karger.comnih.gov Future research must move beyond association to causation. It is unclear whether elevated NT-proSST is a direct contributor to pathology or merely a marker of an underlying process, such as generalized endothelial dysfunction or metabolic stress. karger.com

In Alzheimer's disease, a deficit in cortical somatostatin has been observed, which could be related to altered processing of its precursor. While studies have ruled out a simple decrease in the levels of the convertases PC1 or PC2 as the cause, the precise mechanism remains elusive. Further investigation is needed to understand how this compound processing is affected in neurodegenerative conditions and how this contributes to disease progression, for instance, by affecting the clearance of amyloid-β. scholaris.ca Mechanistic studies could involve animal models with targeted manipulation of the somatostatin system to dissect its role in the complex pathophysiology of these diseases.

Development of Targeted Modulators for this compound Processing

The enzymes that process this compound, primarily the proprotein convertases (PCs), are responsible for the maturation of a wide range of peptide hormones and neuropeptides. nih.govoup.com This makes them attractive, albeit challenging, therapeutic targets. Modulating the activity of specific PCs could theoretically alter the ratio of SST-14 to SST-28 or change the production of other this compound-derived peptides, offering a novel therapeutic strategy for diseases characterized by somatostatin system dysregulation.

The development of specific, small-molecule inhibitors or activators for individual PCs like PC1/3 and PC2 is a significant emerging research avenue. bioscientifica.comnih.gov Structural studies of these enzymes and their interactions with substrate motifs, such as the P-(X)3-P motif within the S-28(1-12) sequence, are crucial for the rational design of such modulators. acs.org The challenge lies in achieving specificity to avoid off-target effects, given the broad substrate profile of each convertase. nih.gov Successful development of these targeted modulators could provide powerful tools for both research and clinical intervention.

Advanced Post-Translational Modification Profiling and Functional Annotation

Beyond proteolytic cleavage, this compound can undergo other post-translational modifications (PTMs) that may be crucial for its folding, trafficking, and function. embopress.org For example, hydroxylysine has been identified in anglerfish this compound II. capes.gov.br However, a comprehensive profile of PTMs on mammalian this compound is lacking.

Future research should leverage advanced proteomic and mass spectrometry techniques to perform deep profiling of PTMs on this compound from various tissues and disease states. mdpi.com This could uncover novel modifications such as phosphorylation, glycosylation, or acetylation. Once identified, the functional significance of these PTMs must be annotated. This involves determining whether they influence processing enzyme recognition, alter peptide stability, or confer new biological activities. embopress.orgmdpi.com Bioinformatics tools and databases can help predict the functional impact of identified PTMs, guiding experimental validation. mdpi.com This line of inquiry promises to add another layer of complexity and regulatory control to our understanding of the somatostatin system.

Application of Artificial Intelligence and Machine Learning in this compound Research

The study of this compound, a prohormone that is proteolytically processed to yield biologically active somatostatin peptides, is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). These computational technologies offer powerful tools to analyze complex biological data, predict molecular events, and guide experimental research, thereby accelerating our understanding of this compound's function and processing. The integration of AI and ML is proving particularly valuable in predicting cleavage sites, identifying novel this compound-like sequences, and exploring the therapeutic potential of its derived peptides.

Historically, the identification of neuropeptides and their cleavage sites from precursor proteins was a laborious process, relying heavily on biochemical assays and mass spectrometry. nih.gov While these methods are accurate, they can be time-consuming and costly. nih.gov The advent of AI and ML has introduced a paradigm shift, enabling high-throughput in silico analysis that complements and guides wet-lab experimentation. nih.govnih.gov

Machine learning models, a subset of AI, are algorithms that learn patterns from data without being explicitly programmed. dovepress.com In the context of this compound research, these models are trained on large datasets of known prohormone sequences and their experimentally verified cleavage sites. nih.govceur-ws.org By learning the sequence motifs and structural features associated with proteolytic processing, these models can then predict the likely cleavage sites within the this compound sequence. nih.govceur-ws.org

Several machine learning approaches have been successfully applied to the broader field of neuropeptide precursor analysis, with direct applicability to this compound. These include Support Vector Machines (SVMs), logistic regression, and artificial neural networks. nih.govceur-ws.org For instance, SVMs have been used to classify potential cleavage sites based on the amino acid sequence surrounding the site. ceur-ws.org These models consider various features of the amino acid sequence to make predictions. oup.com

More recently, deep learning, a more advanced form of machine learning, has shown even greater promise. Deep learning models, such as convolutional neural networks (CNNs) and protein language models, can automatically extract complex features from protein sequences, leading to more accurate predictions of cleavage sites. biorxiv.org A model named DeepNeuropePred, for example, which combines a pre-trained language model with a CNN, has demonstrated superior performance in identifying neuropeptide cleavage sites compared to earlier models. biorxiv.org

The future of this compound research is poised to be further transformed by AI and ML. One promising direction is the use of generative AI models for the de novo design of novel peptides with specific properties. arxiv.org These models could be used to design somatostatin analogs with enhanced stability or receptor-binding affinity, based on the structural information of this compound and its processing enzymes. arxiv.orgdrugbank.com

Furthermore, AI can be instrumental in understanding the role of this compound and its derived peptides in various physiological and pathological conditions. Machine learning models can analyze large-scale 'omics' data (genomics, transcriptomics, proteomics) to identify correlations between this compound expression levels and disease states. nih.gov This could lead to the discovery of new biomarkers and therapeutic targets related to the somatostatin system. For example, AI models have been developed to predict the therapeutic response to somatostatin receptor ligands in the treatment of acromegaly, a condition related to growth hormone dysregulation which somatostatin influences. nih.govontosight.ai

The integration of explainable AI (XAI) is also a critical future direction. dovepress.com While AI models can make highly accurate predictions, their decision-making processes can be opaque (the "black box" problem). dovepress.com XAI aims to make these models more transparent, allowing researchers to understand the specific features in the this compound sequence that the model uses to make its predictions. dovepress.com This not only builds trust in the models but can also lead to new biological insights.

The application of AI and machine learning in this compound research is still in its relatively early stages but holds immense potential. By leveraging these powerful computational tools, researchers can accelerate the pace of discovery, leading to a deeper understanding of this compound's biology and its potential applications in medicine.

Data Tables

Table 1: Machine Learning Models in Neuropeptide Precursor Analysis Applicable to this compound

Model TypeDescriptionApplication in this compound Research (by extension)Reported Performance (General Neuropeptide Prediction)Citations
Support Vector Machine (SVM) A supervised machine learning algorithm that finds a hyperplane that best separates data into different classes.Predicting cleavage sites within the this compound sequence.High accuracy in cross-validation tests for identifying neuropeptide precursors (82-89% accuracy). oup.com Correct classification rate of over 97% for human and rhesus cleavage site data. nih.gov nih.govceur-ws.orgoup.com
Logistic Regression A statistical model that predicts the probability of a binary outcome.Classifying potential cleavage sites in this compound as either true or false cleavage sites.Used in the NeuroPred tool for predicting cleavage sites. ceur-ws.orgbiorxiv.org Human logistic regression model achieved an 89.6% correct classification rate. nih.gov nih.govceur-ws.orgbiorxiv.org
Artificial Neural Networks (ANNs) Computing systems inspired by the biological neural networks that constitute animal brains.Modeling the complex patterns in the this compound sequence that determine cleavage.Used in predicting cleavage sites in neuropeptide precursors. nih.gov Human artificial neural model had a 91.3% correct classification rate. nih.gov nih.gov
Deep Learning (e.g., CNNs, Protein Language Models) A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input.More accurate prediction of this compound cleavage sites by capturing complex sequence features.DeepNeuropePred achieved a high AUC score (0.916) on an independent test set, outperforming older models. biorxiv.org biorxiv.orgsciexplor.com

Table 2: Future Directions of AI/ML in this compound Research

Future DirectionDescriptionPotential Impact on this compound FieldCitations
Generative AI for Peptide Design Using AI models (e.g., GANs, VAEs) to create new peptide sequences with desired properties.Design of novel somatostatin analogs with improved therapeutic profiles (e.g., enhanced stability, receptor specificity). arxiv.org nih.govarxiv.org
Integration with 'Omics' Data Applying machine learning to analyze large datasets (genomics, proteomics, etc.) to find correlations with disease.Identification of this compound-related biomarkers for diseases and prediction of treatment response to somatostatin analogs. nih.gov nih.govnih.gov
Explainable AI (XAI) Developing AI models whose decision-making processes are transparent and understandable to humans.Gaining deeper biological insights into the specific sequence motifs and structural features of this compound that govern its processing. dovepress.com dovepress.com
Structure-Guided Drug Discovery Using AI to model the three-dimensional structure of this compound and its interaction with processing enzymes and receptors.Facilitating the rational design of small molecules or peptides that can modulate the activity of the somatostatin system. acs.orgresearchgate.netnih.govacs.org acs.orgresearchgate.netnih.govacs.orgmit.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.